7-chloro-5-(methylsulfonyl)-N-[4-(propan-2-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
7-CHLORO-5-METHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoxazepine core, which is a seven-membered ring containing both oxygen and nitrogen atoms. The presence of chloro, methanesulfonyl, and propan-2-yloxy groups further enhances its chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 7-CHLORO-5-METHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another approach involves the use of indole derivatives, which are significant in natural products and drugs due to their biological activities .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the methanesulfonyl group makes it susceptible to oxidation reactions.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the benzoxazepine ring.
Common reagents used in these reactions include palladium catalysts for coupling reactions, tributyltin hydride for reductions, and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-CHLORO-5-METHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The benzoxazepine core can bind to specific receptors or enzymes, modulating their activity. The chloro and methanesulfonyl groups enhance its binding affinity and specificity, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other benzoxazepine derivatives and indole-based molecules. These compounds share structural similarities but differ in their substituent groups, leading to variations in their chemical reactivity and biological activity. For example, indole derivatives are known for their broad-spectrum biological activities, including antiviral and anticancer properties . The unique combination of functional groups in 7-CHLORO-5-METHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE sets it apart from other similar compounds, providing distinct advantages in specific applications.
Properties
Molecular Formula |
C20H23ClN2O5S |
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Molecular Weight |
438.9 g/mol |
IUPAC Name |
7-chloro-5-methylsulfonyl-N-(4-propan-2-yloxyphenyl)-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C20H23ClN2O5S/c1-13(2)27-16-7-5-15(6-8-16)22-20(24)19-10-11-23(29(3,25)26)17-12-14(21)4-9-18(17)28-19/h4-9,12-13,19H,10-11H2,1-3H3,(H,22,24) |
InChI Key |
OKXVRNUAAYOIQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C |
Origin of Product |
United States |
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